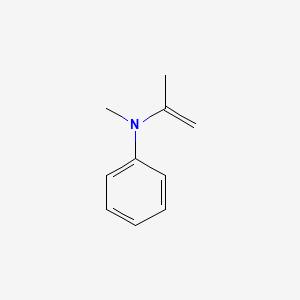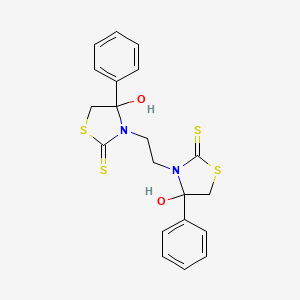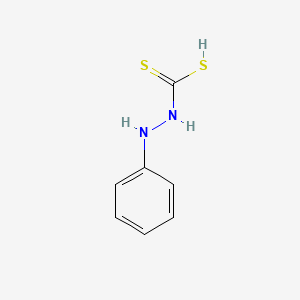
Hydrazinecarbodithioic acid, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbodithioic acid, 2-phenyl- is an organic compound with the molecular formula C8H10N2S2 It is a derivative of hydrazinecarbodithioic acid, where a phenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbodithioic acid, 2-phenyl- can be synthesized through a multi-step process involving the reaction of hydrazine with carbon disulfide and subsequent reactions with other reagents. One common method involves the following steps:
Reaction with Carbon Disulfide: Hydrazine is reacted with carbon disulfide to form hydrazinecarbodithioic acid.
Phenylation: The hydrazinecarbodithioic acid is then reacted with a phenylating agent, such as phenyl chloride, under controlled conditions to introduce the phenyl group.
Industrial Production Methods
Industrial production of hydrazinecarbodithioic acid, 2-phenyl- typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbodithioic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarbodithioic acid, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hydrazinecarbodithioic acid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It may also interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbodithioic acid, methyl ester
- S-benzyldithiocarbazate
- 3-Phenyldithiocarbazic acid methyl ester
Uniqueness
Hydrazinecarbodithioic acid, 2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
14353-52-7 |
|---|---|
Molecular Formula |
C7H8N2S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
anilinocarbamodithioic acid |
InChI |
InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11) |
InChI Key |
AHXKSXLKMOANIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





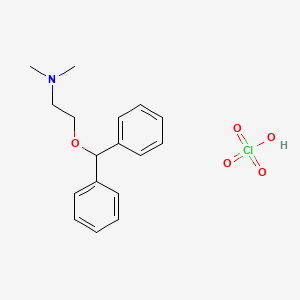

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
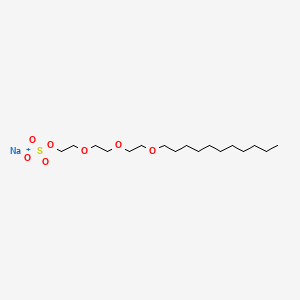

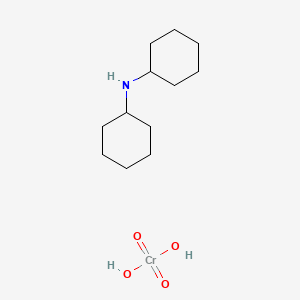

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
